Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)-
Overview
Description
Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- is a heterocyclic compound that combines the structural features of pyridine and oxadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the 1,3,4-oxadiazole ring. Subsequent reactions introduce the pyridine and cyclohexylamino groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- has a wide range of scientific research applications:
Biology: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or induce cell death through apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and oxadiazole derivatives, such as:
- Pyridine-2-carboxylic acid
- 1,3,4-Oxadiazole-2-thiol
- 4-(Cyclohexylamino)-1,3,4-oxadiazole derivatives
Uniqueness
What sets Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- apart is its unique combination of structural features, which confer distinct biological activities and chemical reactivity. The presence of both pyridine and oxadiazole rings allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-cyclohexyl-5-ethyl-2-(1,3,4-oxadiazol-2-yl)pyridin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-11-9-16-14(15-19-17-10-20-15)8-13(11)18-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRCSPRUYSUWTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1NC2CCCCC2)C3=NN=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162639 | |
Record name | Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14418-80-5 | |
Record name | Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014418805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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